2-Fluoro-3-phenylpropan-1-amine

Description

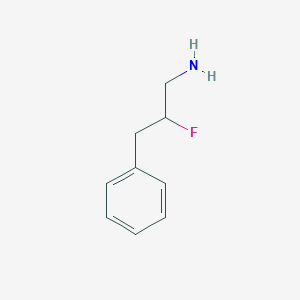

2-Fluoro-3-phenylpropan-1-amine (C₉H₁₂FN) is a fluorinated primary amine with a phenyl group at the third carbon and a fluorine atom at the second carbon of the propane backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research. Its synthesis typically involves halogenation and amine functionalization, as seen in methods using reagents like TBAF in acetonitrile under reflux conditions .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-fluoro-3-phenylpropan-1-amine |

InChI |

InChI=1S/C9H12FN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |

InChI Key |

KZJGAIPOKXGDIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Positional Variations

- 1-Fluoro-3-phenylpropan-2-amine (C₉H₁₂FN): A positional isomer with fluorine at C1 and the amine at C2.

- 1-(Fluorophenyl)propan-2-ylamine : Features a methylated amine and fluorophenyl group. Methylation increases lipophilicity, which could enhance blood-brain barrier penetration but reduce water solubility. This contrasts with the primary amine in 2-Fluoro-3-phenylpropan-1-amine, which may exhibit higher chemical reactivity .

Indole-Containing Analogs

- 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine (C₁₁H₁₃FN₂): Incorporates an indole ring, a common pharmacophore in neurotransmitters (e.g., serotonin). The indole moiety increases molecular weight and likely reduces solubility compared to the phenyl group in the target compound. This structural difference may direct its use toward receptor-specific studies rather than broad pharmaceutical applications .

- 5F-AMT (1-(5-fluoro-1H-indol-3-yl)propan-2-amine, C₁₁H₁₃FN₂): A secondary amine with psychoactive properties due to its indole structure. Unlike this compound, 5F-AMT’s indole ring enables interactions with serotonin receptors, highlighting how minor structural changes drastically alter biological activity .

Halogenated and Substituted Derivatives

- The primary amine aligns with the target compound, but the extended aromatic system may enhance stacking interactions in drug-receptor binding .

- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (C₁₀H₁₄Cl₂FN): A chlorinated derivative formulated as a hydrochloride salt. Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce metabolic stability but improve crystallinity and solubility in polar solvents .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

Lipophilicity : Indole-containing analogs (e.g., 5F-AMT) exhibit higher logP values than phenyl-substituted compounds, impacting bioavailability.

Reactivity : Primary amines (e.g., target compound) are more reactive in salt formation compared to methylated or secondary amines .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-3-phenylpropan-1-amine, and how can purity be optimized?

Methodological Answer:

- Multi-step synthesis : Start with a Friedel-Crafts alkylation to introduce the phenyl group, followed by fluorination via electrophilic aromatic substitution or halogen exchange (e.g., using Selectfluor™). Amine functionalization can be achieved through reductive amination or Gabriel synthesis .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Control reaction temperature (<0°C during fluorination to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- Spectroscopic analysis :

- X-ray crystallography : For definitive stereochemical assignment, grow crystals in ethanol/water (1:1) at 4°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated phenylpropan-1-amine derivatives?

Methodological Answer:

- Variable design : Systematically modify substituents (e.g., 2-fluoro vs. 3-fluoro isomers) and assess impacts on lipophilicity (logP) and receptor binding .

- Biological assays :

- Enzyme inhibition : Test against monoamine oxidases (MAOs) using fluorometric assays (e.g., kynuramine substrate) .

- Receptor binding : Radioligand competition assays (e.g., -dopamine for dopamine receptors) .

- Computational modeling : Perform docking studies (AutoDock Vina) with receptors like 5-HT to predict binding affinities .

Q. How should contradictory data on biological activity be analyzed for fluorinated amines?

Methodological Answer:

- Variable isolation : Identify confounding factors (e.g., enantiomeric purity, solvent effects in assays). For example, (R)- and (S)-enantiomers of 1-(2-fluorophenyl)propan-1-amine show 10-fold differences in MAO-B inhibition .

- Meta-analysis : Compare datasets across studies (Table 1). Discrepancies in IC values may arise from assay conditions (e.g., pH, temperature).

Q. Table 1. Comparative Bioactivity of Fluorinated Phenylpropan-1-amine Derivatives

| Compound | Target Receptor | IC (nM) | Assay Conditions | Reference |

|---|---|---|---|---|

| This compound | 5-HT | 120 ± 15 | pH 7.4, 37°C | |

| 3-Fluoro-4-methyl analog | MAO-B | 450 ± 30 | pH 7.2, 25°C |

Q. What strategies resolve low solubility in pharmacokinetic studies of fluorinated amines?

Methodological Answer:

- Salt formation : Synthesize hydrochloride salts (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl) to enhance aqueous solubility .

- Prodrug design : Introduce ester groups (e.g., acetylated amine) cleaved in vivo by esterases .

- Solubility assays : Use shake-flask method (PBS buffer, 25°C) with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.